2,5-Dimethylfuran
Overview
Description
2,5-Dimethylfuran is a heterocyclic organic compound with the molecular formula C₆H₈O. It is a derivative of furan, characterized by the presence of two methyl groups at the 2 and 5 positions on the furan ring. This compound is of significant interest due to its potential as a biofuel, being derivable from cellulose .
Mechanism of Action
Target of Action
2,5-Dimethylfuran (DMF) is a heterocyclic compound that primarily targets the energy production systems due to its potential as a biofuel . It is a derivative of furan and can be derived from cellulose . The primary targets of DMF are the combustion systems in engines where it serves as a fuel .
Mode of Action
Biochemical Pathways
The biochemical pathways involved in the action of DMF are primarily related to its production from biomass. Fructose, obtainable from glucose, a building block in cellulose, can be converted into DMF in a catalytic biomass-to-liquid process . The conversion of fructose to DMF proceeds via hydroxymethylfurfural .
Pharmacokinetics
DMF has an energy density 40% greater than that of ethanol, making it comparable to gasoline .
Result of Action
The result of DMF’s action is the production of energy during combustion. Recent tests in a single-cylinder gasoline engine found that the thermal efficiency of burning DMF is similar to that of gasoline . This makes DMF a promising alternative to traditional fossil fuels.
Action Environment
The action of DMF is influenced by environmental factors such as temperature and pressure. For instance, the unimolecular decomposition of DMF is dominated by two product channels. For typical combustion conditions, the major product channel is reached by a 3,2-hydrogen transfer in DMF leading to a carbene intermediate that rearranges to hexa-3,4-dien-2-one which in turn decomposes into CH3CO and C4H5 by initial C–C bond fission . This process is influenced by the temperature and pressure conditions in the combustion engine .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylfuran is a derivative of furan and can be synthesized from available and durable lignocellulosic biomass . The conversion of fructose to this compound proceeds via hydroxymethylfurfural
Cellular Effects
It is chemically stable and, being insoluble in water, does not absorb moisture from the atmosphere .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its combustion. The unimolecular decomposition of this compound has been studied at the CBS-QB3 level of theory . A large number of pathways were explored: initial C–H bond fission, biradical ring opening, H-atom and CH3-group transfers involving carbene intermediates .
Temporal Effects in Laboratory Settings
The temporal evolutions of laminar flame characteristics including laminar burning velocities, unstretched flame propagation speed, and Schlieren images were critically reviewed based on the comparison of this compound with other fuels . Flame instabilities were also evaluated in detail .
Metabolic Pathways
It is known that fructose can be converted into this compound in a catalytic biomass-to-liquid process .
Transport and Distribution
It is known that this compound is chemically stable and, being insoluble in water, does not absorb moisture from the atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylfuran can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 5-hydroxymethylfurfural. This process uses nickel catalysts supported on mixed oxides such as Al₂O₃-TiO₂-ZrO₂, with isopropanol and formic acid serving as hydrogen donors . Another method involves the dehydration of fructose over Amberlyst-15, followed by hydrogenolysis over a ruthenium-tin catalyst supported on zinc oxide .
Industrial Production Methods
Industrial production of this compound typically involves the conversion of fructose to 5-hydroxymethylfurfural, which is then hydrogenated to produce this compound. This process is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylfuran undergoes several types of chemical reactions, including:
Reduction: Hydrogenation of this compound can lead to the formation of tetrahydrofuran derivatives.
Substitution: It can participate in substitution reactions, such as the formation of exo-maleimide-dimethylfuran cyclo adducts.
Common Reagents and Conditions
Oxidation: Ozone (O₃) under dry conditions at 299 ± 2 K and a pressure of 980 ± 20 mbar.
Reduction: Nickel catalysts supported on mixed oxides with isopropanol and formic acid as hydrogen donors.
Substitution: Strong bases and specific reactants like new-pentadiol and 2-hydroxyphenylboronic acid.
Major Products
Scientific Research Applications
2,5-Dimethylfuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of oligonucleotide conjugates.
Biology: Studied for its role in the neurotoxicity mechanism of hexane in humans.
Industry: Investigated as a biofuel due to its high energy density and stability compared to ethanol.
Comparison with Similar Compounds
2,5-Dimethylfuran can be compared with other furan derivatives such as:
2-Methylfuran: Similar in structure but with only one methyl group, making it less energy-dense and less stable compared to this compound.
5-Hydroxymethylfurfural: A precursor in the synthesis of this compound, it is more reactive and less stable.
Tetrahydrofuran: A fully hydrogenated derivative of furan, it is more stable but less reactive compared to this compound.
This compound stands out due to its high energy density, chemical stability, and potential as a biofuel, making it a unique and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,5-dimethylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUFIFRDBKVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Record name | 2,5-DIMETHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20240 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022093 | |
Record name | 2,5-Dimethylfuran | |
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Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992), Liquid, Yellow oily liquid with an aromatic, caustic odor; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |
Record name | 2,5-DIMETHYLFURAN | |
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Record name | Furan, 2,5-dimethyl- | |
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Record name | 2,5-Dimethylfuran | |
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Record name | 2,5-Dimethylfuran | |
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Record name | 2,5-Dimethylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
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Boiling Point |
198 to 201 °F at 760 mmHg (NTP, 1992), 92.00 to 94.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-DIMETHYLFURAN | |
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Record name | 2,5-Dimethylfuran | |
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Flash Point |
30.2 °F (NTP, 1992) | |
Record name | 2,5-DIMETHYLFURAN | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2,5-DIMETHYLFURAN | |
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Record name | 2,5-Dimethylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8883 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.892-0.898 | |
Record name | 2,5-DIMETHYLFURAN | |
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Record name | 2,5-Dimethylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |
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Vapor Density |
3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2,5-DIMETHYLFURAN | |
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Vapor Pressure |
53 mmHg at 72 °F ; 174 mmHg at 124 °F; 404 mmHg at 167 °F (NTP, 1992), 25.9 [mmHg] | |
Record name | 2,5-DIMETHYLFURAN | |
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Record name | 2,5-Dimethylfuran | |
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CAS No. |
625-86-5 | |
Record name | 2,5-DIMETHYLFURAN | |
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Record name | 2,5-Dimethylfuran | |
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Melting Point |
-81 °F (NTP, 1992), -63 °C | |
Record name | 2,5-DIMETHYLFURAN | |
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Record name | 2,5-Dimethylfuran | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-Dimethylfuran a promising biofuel alternative?
A1: this compound boasts several advantages over ethanol, the current leading biofuel. It possesses a 40% higher energy density, comparable to gasoline, and a higher boiling point, making it easier to store and transport. Furthermore, it is not water-soluble, eliminating concerns about water absorption from the atmosphere. []
Q2: How is this compound produced from renewable sources?
A2: A two-step catalytic process converts fructose, obtained directly from biomass or from glucose, into this compound. [] This process can be further optimized in a continuous flow reactor using heterogeneous catalysts, achieving a combined yield of 85% for this compound and ethyl levulinate. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound?
A3: this compound has the molecular formula C6H8O and a molecular weight of 96.13 g/mol. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, can be found in several research papers. [, , , ]
Q4: What are the primary reactions involved in the thermal decomposition of this compound?
A4: The initial steps involve C-H bond scission in the methyl side chain, forming β- and α-carbenes. Subsequent reactions open the furan ring, leading to various intermediates. Demethylation is a significant pathway, yielding unsaturated species like allenylketenes. []
Q5: How does this compound react with atmospheric radicals?
A5: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere, primarily forming unsaturated 1,4-dicarbonyls, unsaturated carbonyl-acids, and hydroxy-furanones. [] This reaction is considered a relatively clean source of these compounds. []
Q6: Does this compound exhibit any specific catalytic properties?
A6: While not a catalyst itself, this compound production relies heavily on catalysts. Research explores various catalysts, including bimetallic Cu-Co supported on carbon [] and nickel supported on mesoporous carbon. [] Catalyst properties like metal dispersion and acidity are crucial for optimizing yield and selectivity. []
Q7: How is computational chemistry used to study this compound?
A7: Computational methods like density functional theory (DFT) are employed to investigate various aspects of this compound, including its thermal decomposition pathways, [, ] electronic structures, [] and interactions with other molecules. []
Q8: Are there any specific structure-activity relationships (SAR) identified for this compound derivatives?
A8: Research indicates that even subtle structural modifications, such as the position of methyl groups on the furan ring, can significantly impact its reactivity and interactions with other molecules. [, ] These insights are crucial for understanding its behavior in complex environments.
Q9: Can you elaborate on the use of quantum-chemical calculations in studying this compound?
A9: Quantum-chemical calculations, often combined with experimental data, are used to develop kinetic models for this compound reactions. These models provide valuable insights into the reaction mechanisms and predict product formation under different conditions. []
Q10: Is this compound a reliable biomarker for specific exposures?
A10: Yes, this compound is a validated biomarker for smoking status. Its presence in breath samples accurately distinguishes smokers from nonsmokers with high sensitivity and specificity. [, ] This makes it a valuable tool for exposure assessment in epidemiological studies. [, ]
Q11: Does this compound pose any environmental risks?
A11: While considered a promising biofuel with potentially lower greenhouse gas emissions than conventional fuels, further research is needed to assess the environmental impact of this compound throughout its lifecycle, including production, use, and degradation. [, , ]
Q12: What analytical methods are used to quantify this compound?
A12: Gas chromatography coupled with various detectors, such as flame ionization detection (GC-FID) and mass spectrometry (GC-MS), is commonly used for quantifying this compound. [, ] These methods offer high sensitivity and selectivity, enabling accurate analysis even at trace levels.
Q13: How are analytical methods for this compound validated?
A13: Validation of analytical methods typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, and robustness. [, ] This ensures the reliability and reproducibility of the analytical data.
Q14: What are the challenges in analyzing this compound in complex matrices?
A14: Analyzing this compound in complex matrices like environmental samples or biological fluids can be challenging due to potential interferences from other compounds. Therefore, sample preparation techniques are often employed to isolate and concentrate this compound before analysis. [, ]
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